Cas no 1798490-60-4 (N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide)

N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a thiazole-oxazole scaffold, which is of interest in medicinal chemistry and pharmaceutical research. Its structure combines a 3-methylthiazole moiety with a phenyl-substituted oxazole carboxamide, offering potential as a bioactive intermediate or pharmacophore. The compound's rigid, fused-ring system may enhance binding affinity in target interactions, while the phenyl and thiazole groups contribute to tunable electronic and steric properties. This makes it a versatile candidate for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic accessibility and functional group compatibility further support its utility in structure-activity relationship studies.
N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide structure
1798490-60-4 structure
Product Name:N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
CAS No:1798490-60-4
MF:C14H11N3O2S
MW:285.321041345596
CID:6147814
PubChem ID:76145310
Update Time:2025-10-30

N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
    • AKOS024648064
    • F2434-1151
    • N-(3-methylisothiazol-5-yl)-5-phenyloxazole-2-carboxamide
    • CHEMBL4999861
    • 1798490-60-4
    • Inchi: 1S/C14H11N3O2S/c1-9-7-12(20-17-9)16-13(18)14-15-8-11(19-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18)
    • InChI Key: HWZBHHLBCMDZLL-UHFFFAOYSA-N
    • SMILES: S1C(=CC(C)=N1)NC(C1=NC=C(C2C=CC=CC=2)O1)=O

Computed Properties

  • Exact Mass: 285.05719778g/mol
  • Monoisotopic Mass: 285.05719778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 96.3Ų

N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide Pricemore >>

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Additional information on N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide

Comprehensive Analysis of N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 1798490-60-4)

The compound N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 1798490-60-4) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This heterocyclic molecule combines a thiazole and an oxazole moiety, making it a subject of interest for drug discovery and material science. Researchers are particularly intrigued by its bioactive potential, as similar structures have shown promise in modulating enzymatic activity and cellular pathways.

In the context of current trends, the demand for small-molecule inhibitors and kinase-targeting compounds has surged, with N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide being explored for its potential role in these areas. Its CAS 1798490-60-4 identifier is frequently searched in academic databases, reflecting its relevance in structure-activity relationship (SAR) studies. The compound’s carboxamide linkage and aryl substitutions contribute to its stability and binding affinity, key factors in drug-likeness evaluations.

From a synthetic chemistry perspective, the preparation of N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves multi-step organic reactions, including condensation and cyclization techniques. Its thiazole-oxazole hybrid scaffold is often compared to other privileged structures in medicinal chemistry, such as benzimidazoles or pyrimidines. This comparison aligns with frequent search queries like "heterocyclic compounds in drug design" or "oxazole derivatives applications," highlighting its interdisciplinary appeal.

Beyond pharmaceuticals, CAS 1798490-60-4 is also investigated for its photophysical properties, with potential uses in organic electronics and fluorescence probes. The phenyl-oxazole segment, in particular, is known for its electron-delocalization capabilities, a feature leveraged in OLED materials research. Such applications resonate with growing interest in sustainable materials and green chemistry, topics dominating scientific discourse today.

Analytical characterization of N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically employs NMR spectroscopy, mass spectrometry, and X-ray crystallography, techniques often queried alongside its CAS number. The compound’s crystalline stability and solubility profile are critical parameters for formulation scientists, addressing common challenges in preclinical development. These aspects make it a frequent subject in patent literature, particularly in claims related to novel therapeutic agents.

In summary, N-(3-methyl-1,2-thiazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 1798490-60-4) exemplifies the convergence of medicinal chemistry and material science. Its versatility and structural novelty ensure its continued relevance in answering contemporary research questions, from targeted therapy to functional materials design.

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